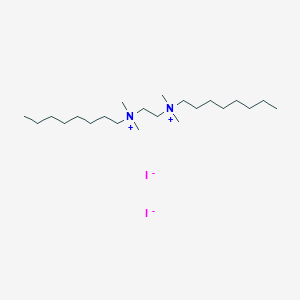

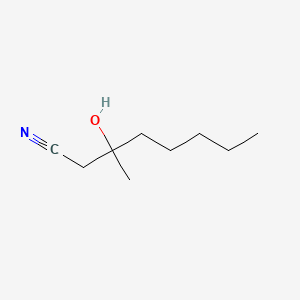

![molecular formula C19H20Si B12593808 Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane CAS No. 648934-15-0](/img/structure/B12593808.png)

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランは、分子式C17H20Siを持つ有機ケイ素化合物です。この化合物は、フェニルエチニル部分に結合したトリメチルシリル基の存在を特徴とし、さらにフェニルエテニル基に結合しています。その独特の化学的特性により、有機合成や材料科学で一般的に使用されています。

準備方法

合成ルートと反応条件

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランの合成は、通常、トリメチルシリルアセチレンと適切なフェニル置換ハロゲン化物を、パラジウム触媒カップリング条件下で反応させることから始まります。反応は、トリエチルアミンや炭酸カリウムなどの塩基の存在下、Pd(PPh3)4などのパラジウム触媒を用いて行われます。反応は通常、不活性雰囲気下で高温で行われ、高収率を確保します。

工業生産方法

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、連続フロー反応器を使用し、反応条件を一定に維持し、効率を向上させます。原料は反応器に供給され、生成物は蒸留やクロマトグラフィーなどの技術を用いて連続的に抽出および精製されます。

化学反応の分析

反応の種類

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することにより、対応するケトンまたはカルボン酸を生成できます。

還元: 水素ガスとパラジウム触媒を用いた還元反応は、エチニル基をエチル基に変換できます。

置換: トリメチルシリル基は、テトラブチルアンモニウムフルオリド (TBAF) などの試薬を用いて、他の官能基と置換できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素ガス (H2)、パラジウム触媒 (Pd/C)

置換: テトラブチルアンモニウムフルオリド (TBAF)

主な生成物

酸化: ケトン、カルボン酸

還元: エチル置換誘導体

置換: さまざまな官能基化誘導体

科学的研究の応用

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランは、科学研究において幅広い用途があります。

化学: 複雑な有機分子やポリマーの合成における構成ブロックとして使用されます。

生物学: 生物活性化合物の開発、および生化学アッセイにおけるプローブとして使用されます。

医学: 薬物送達システムにおける潜在的な用途、および医薬品中間体の前駆体として調査されています。

産業: その独自の化学的特性により、コーティングや接着剤などの先端材料の製造に利用されています。

作用機序

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランの作用機序は、反応性官能基の存在によるさまざまな化学反応への参加能力に関与しています。トリメチルシリル基は反応性中間体を安定化させることができ、フェニルエチニル基とフェニルエテニル基はさらに官能基化を受けることができます。これらの特性により、有機合成や材料科学において汎用性の高い化合物となっています。

類似化合物の比較

類似化合物

トリメチルシラン: 分子式 (CH3)3SiH を持つ有機ケイ素化合物で、半導体産業や有機合成における試薬として使用されます。

フェニルエチニルトリメチルシラン: トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランに似ていますが、フェニルエテニル基がないため、一部の用途では汎用性が低くなります。

独自性

トリメチル{[2-(2-フェニルエテニル)フェニル]エチニル}シランは、フェニルエチニル基とフェニルエテニル基の両方が存在することにより、さらに官能基化するための部位を提供し、反応性を高めています。これは、複雑な有機分子や先端材料の合成において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.

Phenylethynyltrimethylsilane: Similar to Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane but lacks the phenylethenyl group, making it less versatile in certain applications.

Uniqueness

This compound is unique due to the presence of both phenylethynyl and phenylethenyl groups, which provide additional sites for functionalization and enhance its reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.

特性

CAS番号 |

648934-15-0 |

|---|---|

分子式 |

C19H20Si |

分子量 |

276.4 g/mol |

IUPAC名 |

trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |

InChI |

InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3 |

InChIキー |

YCFCIBWWNKQKNK-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

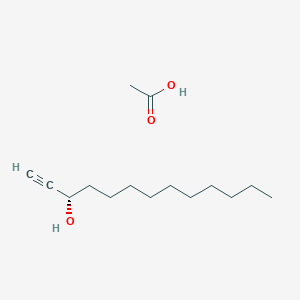

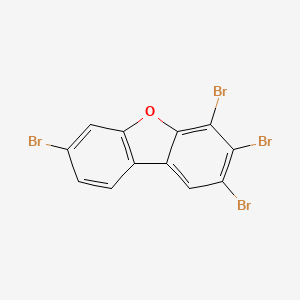

![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)

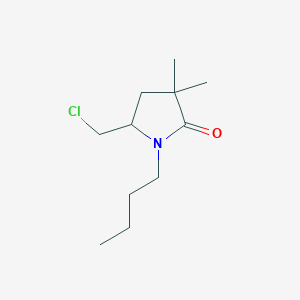

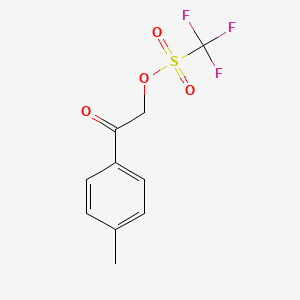

![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)

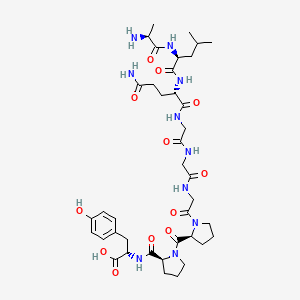

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)

![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

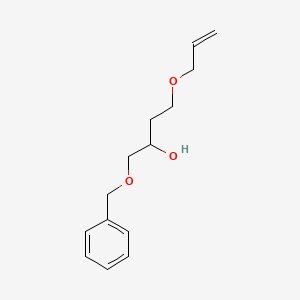

![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)